![molecular formula C8H7N5O B14284557 2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
2-[(E)-2H-tetrazol-5-yliminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE typically involves the reaction of 2-hydroxybenzaldehyde with 5-amino-1H-tetrazole under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. The Schiff base can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-HYDROXYBENZYLIDENEAMINO-1H-TETRAZOLE: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
5-(2-HYDROXYBENZYLIDENEAMINO)-1H-IMIDAZOLE: Contains an imidazole ring instead of a tetrazole ring, leading to different chemical properties and applications.
Uniqueness
5-(2-HYDROXYBENZYLIDENEAMINO)-1H-TETRAZOLE is unique due to its tetrazole ring, which imparts distinct chemical properties such as enhanced stability and reactivity. This makes it particularly useful in forming metal complexes and in applications requiring robust chemical stability .
Properties
Molecular Formula |
C8H7N5O |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-[(E)-2H-tetrazol-5-yliminomethyl]phenol |
InChI |
InChI=1S/C8H7N5O/c14-7-4-2-1-3-6(7)5-9-8-10-12-13-11-8/h1-5,14H,(H,10,11,12,13)/b9-5+ |
InChI Key |
IULCJGXJOXWRNF-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=NNN=N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=NNN=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
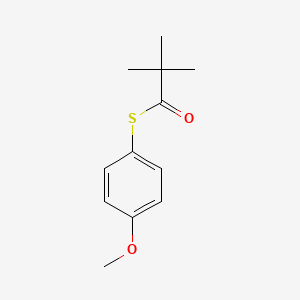
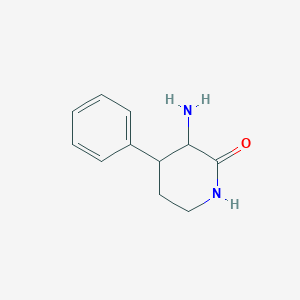
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
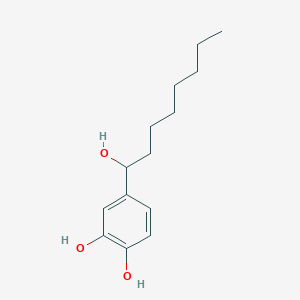

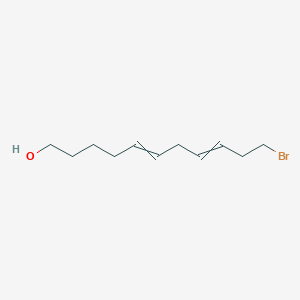
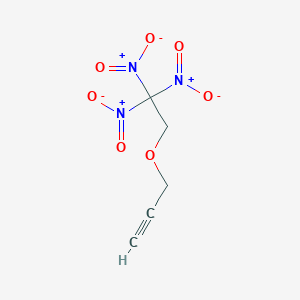


![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
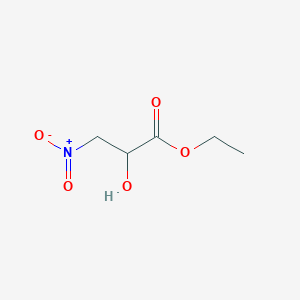
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
